molecular formula C13H10ClIN2O B244759 2-chloro-N-(5-iodo-6-methylpyridin-2-yl)benzamide

2-chloro-N-(5-iodo-6-methylpyridin-2-yl)benzamide

Cat. No. B244759
M. Wt: 372.59 g/mol
InChI Key: NZPUJVQIXZNAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-iodo-6-methylpyridin-2-yl)benzamide, also known as CIMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CIMPB is a benzamide derivative that has been synthesized through a variety of methods and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

2-chloro-N-(5-iodo-6-methylpyridin-2-yl)benzamide acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of these receptors. This results in increased inhibition of neuronal activity, which can lead to sedation, anxiolysis, and anticonvulsant effects.
Biochemical and Physiological Effects:
2-chloro-N-(5-iodo-6-methylpyridin-2-yl)benzamide has been shown to have a range of biochemical and physiological effects, including sedation, anxiolysis, and anticonvulsant effects. 2-chloro-N-(5-iodo-6-methylpyridin-2-yl)benzamide has also been shown to have anti-inflammatory and analgesic effects, which may be mediated through the modulation of GABA-A receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(5-iodo-6-methylpyridin-2-yl)benzamide in lab experiments is its specificity for GABA-A receptors, which allows for targeted modulation of neuronal activity. However, one limitation is that 2-chloro-N-(5-iodo-6-methylpyridin-2-yl)benzamide may have off-target effects on other receptors, which could complicate data interpretation.

Future Directions

For research on 2-chloro-N-(5-iodo-6-methylpyridin-2-yl)benzamide could include exploring its potential as a therapeutic agent for the treatment of pain and inflammation, as well as further investigating its effects on GABA-A receptor activity. Additionally, research could focus on developing more specific and potent analogs of 2-chloro-N-(5-iodo-6-methylpyridin-2-yl)benzamide for use in scientific research.

Synthesis Methods

2-chloro-N-(5-iodo-6-methylpyridin-2-yl)benzamide has been synthesized through a variety of methods, including the reaction of 2-chlorobenzoyl chloride with 5-iodo-6-methyl-2-pyridinecarboxamide in the presence of a base. Other methods have included the reaction of 2-chlorobenzoyl chloride with 5-iodo-6-methyl-2-pyridinamine in the presence of a base, as well as the reaction of 2-chlorobenzamide with 5-iodo-6-methyl-2-pyridinecarboxylic acid in the presence of a coupling agent.

Scientific Research Applications

2-chloro-N-(5-iodo-6-methylpyridin-2-yl)benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that 2-chloro-N-(5-iodo-6-methylpyridin-2-yl)benzamide can modulate the activity of GABA-A receptors, which are involved in the regulation of anxiety, sleep, and epilepsy. 2-chloro-N-(5-iodo-6-methylpyridin-2-yl)benzamide has also been shown to have potential as a therapeutic agent for the treatment of pain and inflammation.

properties

Molecular Formula

C13H10ClIN2O

Molecular Weight

372.59 g/mol

IUPAC Name

2-chloro-N-(5-iodo-6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H10ClIN2O/c1-8-11(15)6-7-12(16-8)17-13(18)9-4-2-3-5-10(9)14/h2-7H,1H3,(H,16,17,18)

InChI Key

NZPUJVQIXZNAKJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2Cl)I

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=CC=C2Cl)I

Origin of Product

United States

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